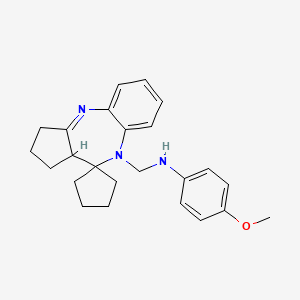
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. This particular compound features a spiro linkage between a benzodiazepine and a cyclopentane ring, making it a fascinating subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- typically involves a multi-step process. One common method is the one-pot, pseudo-five-component condensation reaction. This process involves the use of a 1,2-diamine, isocyanide, TMSN3, and two molecules of a linear or cyclic ketone in methanol, under ambient temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential pharmacological properties. Benzodiazepine derivatives are known for their activity on the central nervous system, and this compound may exhibit similar effects .
Medicine
In medicine, this compound is being investigated for its potential use as a therapeutic agent. Its structure suggests it may have applications in treating neurological disorders, although more research is needed to confirm this .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of novel compounds with potentially useful properties .
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- is not fully understood. it is believed to interact with molecular targets in the central nervous system, similar to other benzodiazepine derivatives. These interactions may involve binding to GABA receptors, leading to an increase in inhibitory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar core structure but lack the spiro linkage.
Benzimidazoles: These compounds have a similar benzene ring fused to an imidazole ring but differ in their overall structure and properties.
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(4-methoxyphenyl)- lies in its spiro linkage, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
135264-67-4 |
|---|---|
Molecular Formula |
C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-methoxy-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)aniline |
InChI |
InChI=1S/C24H29N3O/c1-28-19-13-11-18(12-14-19)25-17-27-23-10-3-2-8-22(23)26-21-9-6-7-20(21)24(27)15-4-5-16-24/h2-3,8,10-14,20,25H,4-7,9,15-17H2,1H3 |
InChI Key |
SMDMGUHHTHZZDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















